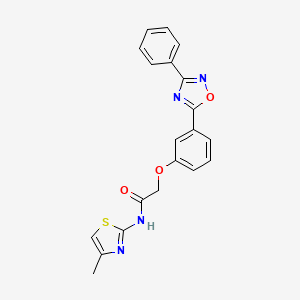
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinoline derivatives and is known for its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been reported to exhibit anti-microbial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its unique chemical and biological properties. It has been shown to exhibit a wide range of activities, making it a potential candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One of the major areas of research is in the development of novel drugs based on this compound. It has been shown to exhibit promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields of research, such as agriculture and material science.
Conclusion
In conclusion, N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound is well-established, and it has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit several biochemical and physiological effects, and further research is needed to determine its potential applications in other fields of research.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction between 4-fluoroaniline and 4-methylbenzoyl chloride in the presence of a catalyst. The resulting product is then reacted with cyclohexanone in the presence of sodium ethoxide to yield the final product. The synthesis method of N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a well-established procedure and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.
Eigenschaften
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylsulfanylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-17-8-10-18(11-9-17)25(29)27-14-4-5-19-15-20(12-13-23(19)27)24(28)26-21-6-3-7-22(16-21)30-2/h3,6-13,15-16H,4-5,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTWTJCDYTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)


![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


